2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide
Description
2-[(4-Aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide (CAS: 913244-32-3) is a fluorinated aromatic compound with the molecular formula C₁₅H₁₂F₄N₂OS and a molecular weight of 344.3 g/mol. Key physicochemical properties include an XLogP3 value of 3.5, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 80.4 Ų, reflecting its capacity for hydrogen bonding (2 hydrogen bond donors and 7 acceptors). The molecule features a propanamide backbone, a tetrafluorophenyl group at the amide nitrogen, and a para-aminophenylthio substituent, contributing to its structural uniqueness .
The compound’s rotatable bond count (4) and stereochemistry (one undefined stereocenter) suggest conformational flexibility, which may influence its interactions in biological systems.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(2,3,5,6-tetrafluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2OS/c1-7(23-9-4-2-8(20)3-5-9)15(22)21-14-12(18)10(16)6-11(17)13(14)19/h2-7H,20H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNHKHPLCFNOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide typically involves the reaction of 4-aminothiophenol with 2,3,5,6-tetrafluorobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would produce amines .
Scientific Research Applications
2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substitution Patterns and Bioactivity
- Benzothiazole Derivatives (e.g., 2-(4-aminophenyl)benzothiazole): These compounds exhibit anticancer activity, with the para-aminophenyl group enhancing DNA intercalation.
- Propanamide Analogues: The (S)-2-amino-N-methyl derivative (Table 1) shows lower lipophilicity (XLogP3 = 1.8) compared to the target compound (XLogP3 = 3.5), likely due to the methylamino group’s polarity. This difference could impact blood-brain barrier penetration or solubility in aqueous media .
- Urea Derivatives: The urea-containing compound (Table 1) demonstrates higher molecular weight and rigidity, with a TPSA of 64.5 Ų.
Role of Fluorination
All compared compounds share the 2,3,5,6-tetrafluorophenyl group , which enhances metabolic stability and hydrophobic interactions. However, the position and number of fluorine atoms in related structures (e.g., in isatin derivatives) influence crystallinity and packing efficiency, as observed in crystallographic studies .
Pharmacological Implications
- Benzothiazoles: Exhibit antitumor activity via topoisomerase inhibition, with para-amino substitution optimizing DNA binding .
- Tetrafluorophenyl-Propanamides: The (S)-2-amino derivative’s lower logP suggests preferential use in hydrophilic environments, contrasting with the target compound’s suitability for lipid-rich tissues.
Biological Activity
The compound 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide , often referred to as a thioamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H13F4N2OS
- Molecular Weight : 356.34 g/mol
This compound features a thioether linkage and multiple fluorine substitutions on the aromatic ring, which may enhance its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The thioamide group may facilitate interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may act on specific receptors related to inflammation and cancer pathways, modulating their signaling cascades.
Anticancer Activity
Recent studies have indicated that thioamide derivatives exhibit significant anticancer properties. For example:
- Case Study : A study evaluated the cytotoxic effects of thioamide derivatives against various cancer cell lines. The results demonstrated that this compound showed promising results in inhibiting cell proliferation in breast and colon cancer cell lines (e.g., MDA-MB-231 and HT-29) through apoptosis induction mechanisms .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines and mediators by blocking NF-kB signaling pathways. This inhibition could lead to reduced inflammation in models of acute and chronic inflammatory diseases.
Research Findings
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate moderate toxicity levels; however, further investigations are needed to fully understand its safety margin and potential side effects in vivo.
Q & A
Basic: What synthetic strategies are optimal for preparing 2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide, and how can reaction progress be monitored?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thioether formation. For example, a method analogous to N-4′-fluorophenyl-2-(iso-butylthio)propanamide (a structurally related compound) uses:
- Reagents : Sodium in dry ethanol to activate thiols for S-alkylation .
- Monitoring : Thin-layer chromatography (TLC) with hexane-ethyl acetate gradients (e.g., 0–30% EtOAc) and HPLC for purity checks. Retention factors (Rf) and retention times should be compared to known standards .
- Yield Optimization : Control reaction temperature (e.g., 25–40°C) to minimize side reactions like oxidation of the thioether group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
